(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid
Overview
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H18F3NO4 and its molecular weight is 441.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Homologation
- The compound has been successfully applied in the synthesis of N-Fmoc-protected β-amino acids through the Arndt-Eistert homologation protocol, achieving enantiomerically pure products in high yield (Ellmerer-Müller et al., 1998).
Preparation for Solid-Phase Syntheses
- It's used in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides, demonstrating suitability for large-scale production (Šebesta & Seebach, 2003).
Role in Peptide-Based Drug Discovery
- The compound plays a crucial role in peptide-based drug discovery, especially in the synthesis of differentially protected azatryptophan derivatives using Negishi coupling (Nimje et al., 2020).
Self-Assembled Structures in Amino Acids
- It's instrumental in the study of self-assembled structures formed by Fmoc-modified aliphatic uncharged single amino acids, providing insights into the design of novel self-assembled architectures (Gour et al., 2021).
Protective Groups for Cysteine
- The compound has been applied as a protecting group for cysteine in peptide synthesis, enhancing the efficiency of solid-phase synthesis techniques (Han & Bárány, 1997).
Synthesis of New Amino Acids
- It's used in the asymmetric synthesis of new amino acids, such as (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid, for incorporation into biologically active peptides (Paladino et al., 1993).
Mechanism of Action
Target of Action
Fmoc-3,4,5-trifluoro-D-phenylalanine, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid or FMOC-D-3,4,5-TRIFLUOROPHENYLALANINE, is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the synthesis process .
Mode of Action
The mode of action of Fmoc-3,4,5-trifluoro-D-phenylalanine involves the protection of the amino group during peptide synthesis. This compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This protection is crucial as it prevents unwanted side reactions during the synthesis process .
Biochemical Pathways
In the context of biochemical pathways, Fmoc-3,4,5-trifluoro-D-phenylalanine plays a role in the formation of peptide bonds. The protection provided by this compound allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The result of the action of Fmoc-3,4,5-trifluoro-D-phenylalanine is the successful synthesis of peptides. By protecting the amino group, this compound allows for the precise formation of peptide bonds, leading to the creation of peptides of desired sequence and length .
Action Environment
The action of Fmoc-3,4,5-trifluoro-D-phenylalanine is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the efficacy of this compound. It is generally stable under typical laboratory conditions .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trifluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO4/c25-19-9-13(10-20(26)22(19)27)11-21(23(29)30)28-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21H,11-12H2,(H,28,31)(H,29,30)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMUACAZWGQRRL-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160474 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4,5-trifluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-31-4 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4,5-trifluoro-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205526-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4,5-trifluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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